2-Aminododecane-1,3-diol

Description

Context within Amino Diols and Long-Chain Bases

2-Aminododecane-1,3-diol belongs to the class of organic molecules known as amino diols, which are characterized by the presence of both an amino functional group (-NH2) and two hydroxyl functional groups (-OH). More specifically, it is classified as a long-chain base (LCB), a fundamental component of sphingolipids.

Sphingolipids are a class of lipids containing a backbone of a long-chain base, such as sphingosine (B13886). These molecules are integral to the structure and function of cell membranes and are involved in various cellular signaling pathways. This compound shares a structural resemblance to sphinganine (dihydrosphingosine), which is a saturated 18-carbon LCB. ull.es The key structural features of this compound that define it as a long-chain base are the long aliphatic tail (dodecane) and the 2-amino-1,3-diol headgroup. This structural similarity allows it to be used as an analog in studies of sphingolipid metabolism and function.

Significance in Organic Synthesis and Biological Chemistry

The significance of this compound in scientific research is twofold, spanning the disciplines of organic synthesis and biological chemistry.

In organic synthesis , the chirality of this compound makes it a valuable chiral building block, or synthon. Chiral synthons are crucial in the stereoselective synthesis of complex molecules, particularly pharmaceuticals and natural products. The presence of multiple functional groups (an amine and two alcohols) provides versatile handles for further chemical modifications, allowing for the construction of more elaborate molecular architectures. For instance, the synthesis of the (2S,3R)-stereoisomer of this compound has been reported with good yields and high stereoselectivity, highlighting its utility as a well-defined chiral precursor. ull.es

In the realm of biological chemistry , this compound serves as a crucial tool for investigating the complex roles of sphingolipids. As a shorter-chain analog of naturally occurring long-chain bases, it can be used to probe enzyme activity and metabolic pathways. For example, it has been employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of fumonisins, a class of mycotoxins that are structurally related to the sphingoid backbone. researchgate.netdoubtnut.com Its structural similarity to the fumonisin backbone makes it an ideal candidate for this analytical purpose. cymitquimica.com Furthermore, its identification in natural sources, such as in a Tunisian Capsicum annuum cultivar, suggests potential biological roles in plants. rsc.org The study of such analogs helps to elucidate the structure-activity relationships of sphingolipids and their involvement in various physiological and pathological processes.

Compound Properties

| Property | Data |

| Molecular Formula | C₁₂H₂₇NO₂ |

| Molecular Weight | 217.35 g/mol |

| Appearance | Colorless oil (for (2S,3R) isomer) ull.es |

Spectroscopic Data for (2S,3R)-2-aminododecane-1,3-diol

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ = 0.81 (t, J = 6.8 Hz, 3 H), 1.19 (br s, 16 H), 1.30-1.45 (m, 2 H), 2.80-2.90 (m, 1 H), 3.40 (dd, J = 11.2, 7.2 Hz, 1 H), 3.60 (dd, J = 11.2, 3.6 Hz, 1 H), 3.70-3.80 (m, 1 H) ull.es |

| High-Resolution Mass Spectrometry (ESI-TOF) | m/z [M + H]⁺ = calcd for C₁₂H₂₈NO₂ 218.2120 found 218.2122 ull.es |

| Specific Rotation [α]²⁵_D | –1.6 (c = 1.2, MeOH) ull.es |

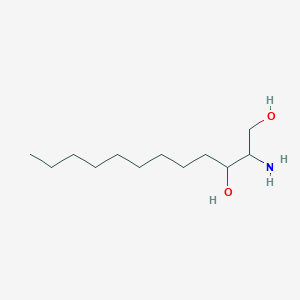

Structure

2D Structure

3D Structure

Properties

CAS No. |

50731-05-0 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

2-aminododecane-1,3-diol |

InChI |

InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h11-12,14-15H,2-10,13H2,1H3 |

InChI Key |

VXQKRERKPNSAKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(CO)N)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Systems

The identification of 2-Aminododecane-1,3-diol in natural sources has been a key step in understanding its biological relevance. Advanced analytical techniques have enabled researchers to detect and characterize this compound in complex biological mixtures.

Recent research has tentatively identified this compound in the hydro-methanolic extract of seeds from a Tunisian cultivar of Capsicum annuum, commonly known as pepper. nih.gov This identification was part of an untargeted phytochemical profiling study that utilized advanced analytical techniques to characterize the various bioactive compounds present in the seeds. nih.gov

In this study, along with this compound, a variety of other sphingolipids were also tentatively identified, showcasing the rich and diverse chemical composition of Capsicum annuum seeds. nih.gov The presence of these compounds highlights the potential of plant seeds as a source of diverse bioactive molecules. nih.govnih.gov

Table 1: Sphingolipids Tentatively Identified in Capsicum annuum Seed Extract

| Compound Name | Carbon Chain Length |

|---|---|

| This compound | C12 |

| Tetradecaphytosphingosine | C14 |

| Tetradecasphinganine | C14 |

| Hexadecaphytosphingosine | C16 |

| Hexadecasphinganine | C16 |

| Phytosphingosine | C18 |

| Sphinganine | C18 |

| N-hydroxy arachidonoyl amine | C20 |

Data sourced from an untargeted phytochemical profiling study of a Tunisian Capsicum annuum cultivar. nih.gov

This compound belongs to the family of sphingoid bases, which are the foundational components of sphingolipids. nih.gov These lipids are integral to the structure of cellular membranes and play significant roles in signal transduction. researchgate.net The structure of this compound is analogous to other naturally occurring sphingoid bases like sphingosine (B13886) and sphinganine (also known as 2-aminooctadecane-1,3-diol). nih.govtandfonline.com

Complex sphingolipids can be broken down through hydrolysis to yield their constituent parts, which include a sphingoid base. nih.gov This process suggests that this compound could be a hydrolysis product of more complex, naturally occurring sphingolipids.

An example of a related natural product is Clavaminol H, an amino alcohol isolated from the Mediterranean ascidian Clavelina phlegraea. nih.gov While not a direct precursor, the chemical synthesis of Clavaminol H and its analogues involves building blocks and chemical transformations that are relevant to the structures of sphingoid bases like this compound. nih.gov The study of such synthetic pathways can provide insights into the potential natural origins and relationships between these structurally similar compounds.

Table 2: Comparison of this compound with a Related Sphingoid Base

| Compound | Chemical Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C12H27NO2 | 217.35 | 12-carbon chain, amino group at C2, hydroxyl groups at C1 and C3 |

| Sphinganine | C18H39NO2 | 301.51 | 18-carbon chain, amino group at C2, hydroxyl groups at C1 and C3 nih.gov |

Investigation of Putative Biosynthetic Routes

The biosynthesis of sphingoid bases, including presumably this compound, is a well-conserved pathway in many organisms, including animals, plants, and fungi. tandfonline.comnih.gov This de novo synthesis pathway typically begins in the endoplasmic reticulum. researchgate.netwikipedia.org

The foundational step in this pathway is the condensation of the amino acid L-serine with a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govwikipedia.org While palmitoyl-CoA (a 16-carbon fatty acid) is a common substrate leading to the formation of C18 sphingoid bases, studies have shown that SPT can utilize other fatty acyl-CoAs, which would result in sphingoid bases of varying chain lengths. wikipedia.org The formation of this compound, a C12 compound, would hypothetically involve the condensation of serine with lauroyl-CoA (a 12-carbon fatty acyl-CoA).

Following the initial condensation, the resulting ketone is reduced to form a dihydrosphingosine (also called a sphinganine). nih.gov This long-chain base can then undergo further modifications, such as acylation to form dihydroceramides, which are then desaturated to produce ceramides, the central molecules in sphingolipid metabolism. nih.govwikipedia.org The free sphingoid base, this compound, can exist as a precursor or as a breakdown product within this metabolic network. nih.gov

In plants, the pathway has additional complexities, including hydroxylation steps that can introduce a third hydroxyl group to the sphingoid base, forming phytosphingosine. tandfonline.commdpi.com

Synthetic Methodologies for 2 Aminododecane 1,3 Diol and Analogues

Stereoselective Synthesis Strategies

The construction of the 2-amino-1,3-diol moiety with the correct stereochemistry is a key challenge. beilstein-journals.org Synthetic approaches generally focus on two main strategies: the stereoselective insertion of the amino and alcohol groups into an existing carbon skeleton, or the formation of a carbon-carbon bond between two chiral centers to create the desired structure. nih.gov

Asymmetric Synthesis from Chiral Building Blocks (e.g., α-amino acids)

One effective strategy for asymmetric synthesis involves the use of readily available chiral starting materials, such as α-amino acids. These compounds serve as a chiral pool, providing a foundational stereocenter from which the rest of the molecule can be constructed. For instance, α-amino aldehydes derived from amino acids can be used as electrophiles in nucleophilic addition reactions to stereoselectively form β-amino alcohols. ucla.edu Although many studies have focused on simple amino aldehydes, research has expanded to include those with functionalized side chains derived from amino acids like cysteine, glutamic acid, and tyrosine. ucla.edu

A de novo asymmetric approach has been developed to create lactam-constrained α-amino acid building blocks. While not directly producing open-chain aminodiols, this methodology showcases the elaboration of existing α-amino acids to generate complex chiral structures, a principle applicable to the synthesis of 2-aminododecane-1,3-diol analogues. nih.gov The synthesis of enantiopure aryl-substituted anti-3-fluorophenylalanine, for example, has been achieved starting from an α-hydroxy-β-amino ester, demonstrating the versatility of amino acid derivatives in asymmetric synthesis. nih.gov

Utilization of Enantiopure N-tert-Butylsulfinyl Imines

Enantiopure N-tert-butylsulfinyl imines are highly versatile intermediates for the asymmetric synthesis of a wide array of amines, including 1,2- and 1,3-amino alcohols. nih.gov The N-tert-butanesulfinyl group serves multiple crucial roles: it activates the imine for nucleophilic attack, acts as a powerful chiral directing group to control the stereochemical outcome of the addition, and can be easily cleaved under acidic conditions to reveal the free amine. nih.gov

These chiral imines are typically prepared in high yields by the condensation of enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. nih.gov The subsequent diastereoselective addition of various nucleophiles, such as organometallic reagents, to these sulfinylimines is a key step. The stereoselectivity of this addition is often highly dependent on the reaction conditions and the nature of the nucleophile and electrophile. acs.org This methodology has been successfully applied to the synthesis of sphingoid-type bases, which share the 2-amino-1,3-diol core structure. nih.gov

Stereoselective Additions (e.g., racemic 3-alkoxy allenylzinc)

A notable application of N-tert-butylsulfinyl imines is their reaction with allenylzinc reagents. An efficient and highly stereoselective synthesis of acetylenic 2-amino-1,3-diol stereotriads has been reported using the addition of a racemic 3-alkoxy allenylzinc to α-alkoxy-tert-butanesulfinylimines. nih.gov A key feature of this reaction is the excellent kinetic resolution of the racemic allenylzinc species, where the stereoselectivity is controlled solely by the configuration of the N-tert-butanesulfinyl group. nih.gov This allows for high stereocontrol regardless of the configuration of the α-alkoxy group on the imine. nih.gov

This strategy provides access to propargyl syn-1,2-aminoalcohol units, which are valuable precursors for more complex molecules. researchgate.netresearchgate.net The addition of the 3-alkoxy allenylzinc reagent to the N-sulfinylimine proceeds with high diastereoselectivity, leading to the formation of the desired amino alcohol precursor with well-defined stereochemistry. nih.gov

Chelation-Controlled versus Non-Chelation-Controlled Methodologies

The stereochemical outcome of nucleophilic additions to aldehydes and ketones containing a nearby stereocenter can often be controlled by chelation. In chelation-controlled reactions, a Lewis acid coordinates to both the carbonyl oxygen and a heteroatom on a neighboring group, forming a rigid cyclic intermediate. This conformation directs the incoming nucleophile to attack from a specific face of the carbonyl group, leading to high diastereoselectivity.

For example, the addition of organometallic reagents to protected α-aminoaldehydes can proceed via a chelation-controlled pathway to produce syn-β-amino alcohols with high stereoselectivity. ucla.edu Similarly, the reduction of β-alkoxy ketones can be directed by chelation to stereoselectively form syn-1,3-diols. The use of reagents like LiI/LiAlH₄ can promote the formation of a chelate, leading to selectivities greater than 99:1 for the syn isomer. nih.gov The effectiveness of chelation control can depend on the protecting groups and the specific Lewis acid used. acs.orgmdpi.com

In contrast, non-chelation-controlled reactions, often described by the Felkin-Anh model, proceed through an open-chain transition state. The stereochemical outcome is determined by steric and electronic factors of the substituents on the adjacent stereocenter. By choosing appropriate protecting groups that are poor chelators (e.g., silyl (B83357) ethers) or by using non-chelating reaction conditions, the anti-diastereomer can be favored. The ability to selectively produce either the syn- or anti-amino alcohol product can be achieved by the careful selection of alcohol protecting groups and reaction conditions. acs.org

Efficient Multi-Step Synthesis Sequences

Modern techniques such as telescoped multistep flow synthesis are also being explored to enhance efficiency. By combining sequential reactions into a continuous process without isolating intermediates, this approach can reduce waste, improve safety, and increase throughput. nih.gov While not yet specifically reported for this compound, these advanced synthetic strategies hold promise for the efficient production of such compounds. nih.gov

Optimization of Synthetic Yields and Diastereoselectivity

Optimizing synthetic yields and diastereoselectivity is crucial for the practical application of any synthetic route. In the context of 2-amino-1,3-diol synthesis, this involves the careful tuning of various reaction parameters.

For reactions involving N-tert-butylsulfinyl imines, the choice of Lewis acid can significantly influence the diastereoselectivity of nucleophilic additions. beilstein-journals.org Furthermore, the nature of the solvent and the reaction temperature can also play a critical role in controlling the stereochemical outcome. beilstein-journals.org

In chelation-controlled additions, the protecting group on the hydroxyl or amino functionality is of paramount importance. Bulky protecting groups can sterically hinder the formation of a chelate, leading to lower selectivity, while groups with strong chelating ability can enhance it. ucla.edu For instance, in the allylation of β-oxy-substituted aldehydes, the choice of both the protecting group and the Lewis acid is critical for achieving high 1,3-anti-diastereoselectivity. mdpi.com

The optimization of individual steps, such as improving the conditions for a Pudovik reaction, can drastically increase both the yield and the diastereoselectivity of the formation of aminophosphonate analogues. beilstein-journals.org A systematic approach to optimizing reaction conditions, including catalysts, reagents, and solvents, is essential for developing efficient and stereoselective syntheses of this compound and its analogues. beilstein-journals.org

Structural Elucidation and Stereochemical Assignment

Application of Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to confirming the covalent structure of 2-Aminododecane-1,3-diol, ensuring all atoms are correctly placed and bonded. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns that serve as a structural fingerprint.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The long nonyl chain (-(CH₂)₈-CH₃) would produce a complex series of overlapping signals in the upfield region (approx. 0.8-1.4 ppm). Key diagnostic signals would include those for the protons on carbons bearing the functional groups (C1, C2, and C3), which would appear further downfield due to the deshielding effect of the oxygen and nitrogen atoms. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would appear as broad signals whose chemical shifts are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the long alkyl chain would resonate in the typical aliphatic region (approx. 14-32 ppm). The carbons attached to the heteroatoms (C1, C2, and C3) would be significantly deshielded and appear at lower field. Specifically, C1 and C3, bonded to hydroxyl groups, and C2, bonded to the amino group, would have characteristic chemical shifts that confirm the 1,3-diol and 2-amino substitution pattern.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Characteristics |

|---|---|---|---|

| ¹H NMR | -CH₃ (C12) | ~0.88 | Triplet |

| -(CH₂)₈- (C4-C11) | ~1.2-1.4 | Broad multiplet | |

| -CH(N)- (C2) | ~2.8-3.2 | Multiplet | |

| -CH(O)- (C3) | ~3.5-3.8 | Multiplet | |

| -CH₂(O)- (C1) | ~3.6-3.9 | Multiplet | |

| -NH₂, -OH | Variable | Broad singlets, D₂O exchangeable | |

| ¹³C NMR | -CH₃ (C12) | ~14 | |

| -(CH₂)₈- (C4-C11) | ~22-32 | ||

| -CH(N)- (C2) | ~50-55 | ||

| -CH(O)- (C3) | ~70-75 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak for an aliphatic amine may be weak or absent. libretexts.org However, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would readily show the protonated molecule [M+H]⁺, confirming the molecular weight of 217.37 g/mol . Key fragmentation processes for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and the loss of small neutral molecules like water (H₂O). wikipedia.orglibretexts.org Alpha-cleavage adjacent to the amine and hydroxyl groups is a dominant fragmentation pathway for aliphatic amines and alcohols. libretexts.org

Tandem Mass Spectrometry (MS/MS): MS/MS experiments, such as Collision-Induced Dissociation (CID), are performed on the precursor ion (e.g., the [M+H]⁺ ion) to generate a series of product ions. uab.edu This technique provides detailed structural information by breaking the molecule apart at specific bonds and analyzing the resulting fragments. wikipedia.org For this compound, MS/MS would help confirm the connectivity of the alkyl chain and the positions of the amino and hydroxyl groups by identifying characteristic neutral losses and fragment ions.

Table 2: Predicted Key Mass Fragments for this compound

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 200 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 188 | [M+H - CH₂OH]⁺ | Alpha-cleavage at C1-C2 with loss of formaldehyde. |

Determination of Absolute and Relative Configuration

This compound contains two stereogenic centers at positions C2 and C3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Determining the specific spatial arrangement of these centers is crucial.

Relative Configuration: The relative configuration describes the orientation of the substituents at C2 and C3 relative to each other, designated as syn (if on the same side in a Fischer projection) or anti (if on opposite sides). A powerful method for determining the relative stereochemistry of 1,3-diols involves ¹³C NMR analysis of their acetonide derivatives. univ-lemans.fr Acetonides derived from syn-1,3-diols typically adopt a chair conformation, resulting in distinct chemical shifts for the axial (~19 ppm) and equatorial (~30 ppm) acetonide methyl groups. univ-lemans.fr In contrast, acetonides of anti-1,3-diols exist in a twist conformation to avoid unfavorable steric interactions, leading to different and often equivalent chemical shifts for the two methyl carbons (around 25 ppm). univ-lemans.fr

Absolute Configuration: The absolute configuration refers to the precise three-dimensional arrangement of atoms at each chiral center, described by the Cahn-Ingold-Prelog (CIP) priority rules as R (rectus) or S (sinister). wikipedia.orglibretexts.org While X-ray crystallography of a suitable crystalline derivative provides the most definitive determination of absolute configuration, spectroscopic methods like vibrational circular dichroism (VCD) can also be used. wikipedia.orgtaylorandfrancis.com Alternatively, the absolute configuration can be established through chemical synthesis from a starting material of known stereochemistry. ucalgary.ca

Table 3: ¹³C NMR Shifts for Distinguishing Relative Stereochemistry of 1,3-Diol Acetonides

| Relative Configuration | Conformation of Acetonide | Characteristic ¹³C Methyl Shifts (ppm) |

|---|---|---|

| syn | Chair | ~19 (axial), ~30 (equatorial) |

Chromatographic Methods in Structural Elucidation

Chromatographic techniques are essential for separating the compound of interest from reaction mixtures or natural extracts and are often coupled directly to mass spectrometers for immediate identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for identifying volatile and thermally stable compounds. scispace.com Due to the polar amine and hydroxyl groups, this compound is non-volatile and requires chemical derivatization prior to analysis. Common derivatization methods include silylation (e.g., with BSTFA) or acylation, which replace the active hydrogens with non-polar groups, increasing volatility. The separated derivative is then introduced into the mass spectrometer, which provides a fragmentation pattern that can be compared to spectral libraries for identification. scispace.comjmchemsci.com

Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS): This technique is ideal for analyzing polar and non-volatile compounds without the need for derivatization. In RP-HPLC, the compound is separated on a non-polar stationary phase. The eluent is then introduced into a mass spectrometer, typically equipped with an ESI source. Advanced mass analyzers like Quadrupole Time-of-Flight (QTOF) provide high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments, which greatly aids in structural confirmation. nih.gov Diode-Array Detection (DAD) can be used in series to provide ultraviolet (UV) spectral data, although this is less informative for aliphatic compounds lacking a chromophore. nih.gov

Table 4: Application of Chromatographic Methods for this compound Analysis

| Method | Principle | Sample Preparation | Information Obtained |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase. | Derivatization (e.g., silylation) required. | Retention time, mass spectrum (fragmentation pattern). |

Chemical Reactivity and Derivatization Studies

Formation of Amide Derivatives (e.g., Ceramides)

The primary amino group in 2-Aminododecane-1,3-diol is a key site for acylation, leading to the formation of amide derivatives. This reaction is of particular significance as it mimics the biosynthesis of ceramides, a class of lipid molecules crucial for skin barrier function and cellular signaling. researchgate.net Ceramides are N-acyl derivatives of sphingoid bases, which, similar to this compound, contain a long-chain amino alcohol backbone. nih.gov

The synthesis of ceramide analogues from 2-amino-1,3-diols is a well-established process. For instance, 2-N-oleoylamino-octadecane-1,3-diol, a synthetic ceramide, has been successfully prepared through the acylation of 2-amino-octadecane-1,3-diol. nih.gov This transformation typically involves the reaction of the amino diol with a carboxylic acid or a more reactive acylating agent, such as an acid chloride or an activated ester, under conditions that favor amide bond formation. libretexts.orgmasterorganicchemistry.com

A general scheme for the synthesis of a ceramide-like derivative from this compound is presented below:

Reaction Scheme for Amide Formation:

To facilitate this reaction, which can be slow when using a free carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the diol.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Fatty Acid (e.g., Palmitic Acid) | N-Palmitoyl-2-aminododecane-1,3-diol (Ceramide analogue) | Acylation |

| This compound | Fatty Acid Chloride | N-acyl-2-aminododecane-1,3-diol | Nucleophilic Acyl Substitution |

| This compound | Fatty Acid Anhydride | N-acyl-2-aminododecane-1,3-diol | Nucleophilic Acyl Substitution |

This synthesis provides access to a wide range of ceramide analogues by varying the fatty acid component, allowing for the investigation of structure-activity relationships.

Functionalization of Hydroxyl and Amino Groups

The presence of both primary amine and hydroxyl groups in this compound allows for a wide range of functionalization reactions. However, the similar nucleophilicity of these groups can present a challenge in achieving selective modification. Generally, the primary amine is more nucleophilic than the hydroxyl groups and will react preferentially with electrophiles. nih.gov

To achieve selective functionalization of the hydroxyl groups, it is often necessary to first protect the more reactive amino group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Once the amine is protected, the hydroxyl groups can be targeted for various transformations.

Examples of Hydroxyl Group Functionalization:

Esterification: The hydroxyl groups can be acylated with acid chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can yield ethers.

Silylation: The hydroxyl groups can be protected as silyl (B83357) ethers by reacting with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl).

Conversely, to selectively react with the amino group while leaving the hydroxyls intact, milder reaction conditions can sometimes be employed. The inherent difference in reactivity can be exploited, or a chemoselective reaction specific to amines can be utilized.

| Functional Group | Reagent | Product Functional Group | Reaction Type |

| Amino Group | Boc Anhydride | Boc-protected amine | Protection |

| Hydroxyl Groups | Acyl Chloride | Ester | Esterification |

| Hydroxyl Groups | Alkyl Halide | Ether | Etherification |

| Amino Group | Aldehyde/Ketone | Imine (Schiff Base) | Condensation |

Cyclization Reactions Involving 2-Amino-1,3-Diol Scaffolds

The 1,3-diol and the 2-amino-1,3-diol motifs within this compound are amenable to various cyclization reactions, leading to the formation of heterocyclic structures.

The 1,3-diol functionality can undergo cyclization with phosgene (B1210022) or its equivalents, or through transesterification with dialkyl carbonates, to form six-membered cyclic carbonates. rsc.orgacs.orgbath.ac.uk These cyclic monomers are valuable precursors for the synthesis of biodegradable polycarbonates through ring-opening polymerization.

A general strategy for the synthesis of cyclic carbonates from 2-amino-1,3-propane diols involves a two-step process. rsc.org First, the amino group is chemoselectively reacted with an electrophile. The resulting functionalized diol is then cyclized in an intramolecular fashion to generate the six-membered cyclic carbonate. This approach allows for the introduction of various functional groups into the monomer structure.

General Reaction for Cyclic Carbonate Formation:

This reaction is typically catalyzed by a base or an enzyme. researchgate.net

| Reactant | Reagent | Product |

| This compound (amine protected) | Diethyl Carbonate | 5-(decyl)-1,3-dioxan-2-one derivative |

| 1,3-Diol | Carbon Dioxide (low pressure) | 6-membered cyclic carbonate |

The primary amino group of this compound readily reacts with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. jptcp.comresearchgate.netjptcp.comdergipark.org.tr This reaction is typically carried out under mild conditions, often with acid or base catalysis and removal of water to drive the equilibrium towards the product.

The formation of Schiff bases from 2-amino-2-methyl-1,3-propanediol (B94268) and various aromatic aldehydes has been reported, demonstrating the general applicability of this reaction to 2-amino-1,3-diol structures. jptcp.comresearchgate.net

General Reaction for Schiff Base Formation:

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Aromatic Aldehyde | Aromatic Schiff Base | Piperidine |

| This compound | Aliphatic Ketone | Aliphatic Schiff Base | Acid/Base |

These Schiff bases can be valuable intermediates for further synthetic transformations or can be investigated for their own biological activities.

Biochemical Characterization and Role As Biological Analogues

Function as Sphingoid Base Analogues

Sphingoid bases are long-chain aliphatic amino alcohols that form the backbone of sphingolipids. nih.gov Naturally occurring sphingoid bases, such as sphingosine (B13886) and sphinganine, are characterized by a specific chain length, typically 18 carbons, and stereochemistry. nih.gov Synthetic analogues like 2-aminododecane-1,3-diol, with a shorter 12-carbon chain, are designed to mimic the core 2-amino-1,3-diol structure of their natural counterparts. nih.govull.es

The utility of these synthetic analogues lies in their ability to interact with the enzymes and protein receptors that recognize natural sphingolipids. By systematically altering the structure, such as chain length or the presence of functional groups, researchers can probe the structural requirements for these biological interactions. nih.gov For instance, the synthesis of enantiomerically pure (2S,3R)-2-aminododecane-1,3-diol allows for the investigation of stereospecificity in enzyme-substrate binding. ull.es These analogues serve as chemical tools to dissect the complex roles of sphingolipids in cellular processes. nih.govnih.gov

The table below summarizes the key structural features of this compound in comparison to a common natural sphingoid base, sphinganine.

| Feature | This compound | Sphinganine (Dihydrosphingosine) |

| Chemical Formula | C₁₂H₂₇NO₂ | C₁₈H₃₉NO₂ |

| Backbone Length | 12 carbons | 18 carbons |

| Core Structure | 2-amino-1,3-diol | 2-amino-1,3-diol |

| Natural Occurrence | Synthetic | Naturally Occurring |

Utilization in Enzymatic Assays (e.g., Glucocerebroside Synthetase Substrates)

Enzymatic assays are crucial for understanding the function of enzymes involved in sphingolipid metabolism. Synthetic sphingoid base analogues can be employed as substrates or inhibitors in these assays to characterize enzyme kinetics and specificity. One such key enzyme is glucocerebroside synthetase (GCS), which catalyzes the transfer of glucose to ceramide, a critical step in the biosynthesis of most glycosphingolipids.

While direct studies utilizing this compound as a substrate for GCS are not extensively documented in readily available literature, the principle of using synthetic analogues in such assays is well-established. For instance, in a typical GCS assay, a synthetic sphingoid base analogue could be N-acylated with a fatty acid to form a ceramide analogue. This ceramide analogue would then be tested as a substrate for GCS in the presence of a glucose donor, such as UDP-glucose. The activity of the enzyme can be monitored by detecting the formation of the glucosylceramide analogue, often using radiolabeled or fluorescently tagged substrates.

Similarly, in assays for glucocerebrosidase, the enzyme deficient in Gaucher disease, synthetic substrates are commonly used. nih.gov These often consist of a glucose molecule linked to a fluorophore, which is released upon enzymatic cleavage. nih.gov The development of high-throughput screening assays for these enzymes often relies on such synthetic substrates to identify potential inhibitors or activators. researchgate.net The use of a range of synthetic sphingoid base analogues with varying chain lengths, including a C12 backbone like that of this compound, would allow for the determination of the enzyme's substrate specificity.

The following table outlines a hypothetical enzymatic assay design using a derivative of this compound.

| Assay Component | Description |

| Enzyme | Purified Glucocerebroside Synthetase |

| Substrate | N-acyl-2-aminododecane-1,3-diol (Ceramide Analogue) |

| Co-substrate | UDP-Glucose (radiolabeled or fluorescently tagged) |

| Reaction Buffer | Optimized for pH and ionic strength |

| Detection Method | Thin Layer Chromatography (TLC), HPLC, or fluorescence detection |

| Purpose | To determine if the ceramide analogue is a substrate and to measure kinetic parameters (Km, Vmax). |

Investigation of Metabolic Pathway Intermediates and Metabolites

The metabolic fate of sphingoid bases is a complex process involving both anabolic and catabolic pathways. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. nih.gov Sphinganine can be acylated to form dihydroceramides, which are then desaturated to form ceramides. The salvage pathway involves the breakdown of complex sphingolipids back to ceramide and sphingosine. nih.gov

Synthetic sphingoid base analogues like this compound can be introduced into cellular systems to trace their metabolic transformations and identify potential metabolic intermediates. By using isotopically labeled versions of the analogue (e.g., with ¹³C or ³H), researchers can track its incorporation into more complex sphingolipids or its degradation products. This approach can reveal whether the analogue is a substrate for enzymes such as ceramide synthases, which acylate the amino group, or sphingosine kinases, which phosphorylate the primary hydroxyl group.

The shorter chain length of this compound may lead to metabolites with distinct physical properties, which could alter their localization within cellular membranes or their interaction with downstream effector proteins. The study of such "unnatural" metabolites can provide insights into the stringency of metabolic enzymes and the functional consequences of structural variations in sphingolipids. mdpi.com For example, if this compound is acylated to form a C12-ceramide, the biophysical properties of this short-chain ceramide in membranes would differ from that of the more common C16 or C24-ceramides.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to correlate the chemical structure of a compound with its biological activity. In the context of sphingolipid research, SAR studies involving synthetic analogues of sphingoid bases are crucial for the development of specific enzyme inhibitors or modulators of sphingolipid signaling pathways. nih.gov

By synthesizing a series of analogues of this compound with systematic modifications, researchers can establish clear SARs. For example, modifications could include:

Varying the alkyl chain length: Synthesizing analogues with chains shorter or longer than 12 carbons to determine the optimal length for interaction with a specific enzyme or receptor.

Introducing unsaturation or branching: Adding double bonds or methyl groups to the alkyl chain to mimic features of natural sphingoid bases or to probe steric and electronic requirements.

Modifying the headgroup: Altering the stereochemistry of the hydroxyl and amino groups or replacing them with other functional groups to understand their role in binding.

These SAR studies are instrumental in the design of potent and selective inhibitors of enzymes like sphingosine kinases, ceramidases, and glucosylceramide synthase, which are targets for the development of therapeutics for various diseases, including cancer and lysosomal storage disorders. nih.govavantiresearch.com

The following table presents a hypothetical SAR study for a series of this compound analogues targeting a hypothetical enzyme.

| Analogue | Modification | Relative Inhibitory Activity |

| 1 | This compound (C12) | + |

| 2 | 2-Aminodecane-1,3-diol (C10) | +/- |

| 3 | 2-Aminotetradecane-1,3-diol (C14) | ++ |

| 4 | 2-Amino-12-methyldodecane-1,3-diol | + |

| 5 | 2-Aminododec-4-ene-1,3-diol | +++ |

This hypothetical data suggests that a longer chain length (C14) and the presence of a double bond at the 4th position increase inhibitory activity, providing a rational basis for the design of more potent inhibitors.

Analytical Methodologies and Applications

Development of Quantitative Determination Methods

The quantitative analysis of sphingoid bases like 2-Aminododecane-1,3-diol is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low-abundance lipids in intricate biological samples. The development of a quantitative LC-MS/MS method involves several key steps, including the optimization of chromatographic separation, mass spectrometric detection parameters, and sample preparation procedures.

Method validation is a critical aspect of developing quantitative assays. This process ensures the reliability and reproducibility of the method and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. For instance, a validation process for a similar class of compounds might involve spiking a surrogate matrix with known concentrations of the analyte to construct a calibration curve. The accuracy and precision are then evaluated by analyzing quality control samples at different concentration levels.

While specific validated methods for the quantitative determination of this compound are not extensively detailed in publicly available literature, the established methodologies for other sphingoid bases provide a strong framework. These methods often utilize reversed-phase chromatography for separation and electrospray ionization (ESI) in positive ion mode for detection, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure specificity.

Application as Internal Standards in Analytical Assays

One of the significant applications of this compound and its analogs in analytical chemistry is their use as internal standards. Internal standards are essential for correcting for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analyses.

In lipidomics, where the analysis of a wide range of lipid species is performed, internal standards that are structurally similar to the analytes but distinguishable by mass are ideal. Stable isotope-labeled standards (e.g., containing ¹³C or ²H) are considered the gold standard. However, in their absence, analogs with different chain lengths, such as this compound in the analysis of longer-chain sphingoid bases, can serve as effective surrogate standards.

The principle behind using an analog as an internal standard is that it will exhibit similar extraction efficiency and ionization response to the analyte of interest. By adding a known amount of the internal standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification, mitigating potential errors. The selection of an appropriate internal standard is critical and depends on the specific requirements of the analytical method and the nature of the sample matrix.

Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification

The detection and quantification of this compound benefit significantly from advancements in chromatographic and spectrometric technologies.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the cornerstone techniques for separating this compound from other components in a sample. Reversed-phase columns, particularly C18 columns, are commonly employed. UHPLC systems, with their smaller particle-sized columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Chiral Chromatography: Since this compound possesses chiral centers, enantioselective separation may be necessary depending on the research context. Chiral stationary phases (CSPs) in HPLC can be used to resolve the different stereoisomers. This is crucial in biological studies where enantiomers can exhibit different activities.

Gas Chromatography (GC): While less common for intact sphingoid bases due to their low volatility, GC coupled with mass spectrometry (GC-MS) can be used after derivatization. Derivatization techniques, such as silylation, convert the polar amine and hydroxyl groups into more volatile derivatives, making them amenable to GC analysis.

Spectrometric Techniques:

Tandem Mass Spectrometry (MS/MS): This is the most powerful tool for the selective and sensitive detection of this compound. In a tandem mass spectrometer, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The specific fragmentation pattern provides a high degree of confidence in the identification of the compound. Common fragment ions for sphingoid bases arise from the cleavage of the C-C bonds adjacent to the functional groups.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy, which allows for the determination of the elemental composition of the detected ions. This is invaluable for confirming the identity of this compound and distinguishing it from other isobaric interferences in complex samples.

The combination of these advanced chromatographic and spectrometric techniques provides a robust platform for the comprehensive analytical characterization of this compound.

Role As Chiral Building Blocks in Organic Synthesis

Preparation of Complex Organic Molecules

The synthesis of complex organic molecules often requires starting materials that provide a scaffold with multiple functional groups and defined stereochemistry. 2-Aminododecane-1,3-diol fits this requirement, enabling the construction of sophisticated molecular architectures. Its long dodecane (B42187) chain can influence the physical properties of the final compound, such as lipophilicity, which is crucial for drug design.

The amino and hydroxyl groups can be selectively protected and functionalized, allowing for a stepwise and controlled assembly of the target molecule. For instance, the diol moiety can be converted into cyclic acetals or ketals, which can serve as protecting groups or as handles for further synthetic manipulations. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, further expanding the synthetic possibilities. While specific, large-scale applications in the synthesis of named complex natural products are not extensively documented in readily available literature, its structural motifs are analogous to those found in sphingolipids and other bioactive lipids, suggesting its potential in the synthesis of lipid-based complex molecules.

Synthesis of Chemically Diverse Analogues for Biological Investigation

The development of new therapeutic agents often involves the synthesis of a library of analogues of a lead compound to explore the structure-activity relationship (SAR). This compound is an excellent starting point for generating such libraries due to its modifiable functional groups.

By varying the substituents on the amino group or by modifying the hydroxyl groups, a wide array of chemically diverse analogues can be synthesized. For example, different acyl chains can be introduced at the amino group to investigate the effect of lipophilicity on biological activity. The hydroxyl groups can be etherified, esterified, or replaced with other functional groups to probe the importance of hydrogen bonding and steric interactions with biological targets.

This strategic modification allows for a systematic investigation of how changes in the molecular structure affect biological properties. While detailed biological investigation data for a broad library of analogues derived specifically from this compound is not widely published, the general principles of using such amino diol scaffolds are well-established in medicinal chemistry for the development of new drugs.

Future Research Directions for 2 Aminododecane 1,3 Diol

Exploration of Novel and Greener Synthetic Routes

Current synthetic methods for producing aminodiols can be lengthy and often rely on protecting-group strategies, which can limit scalability and industrial applicability. semanticscholar.org Future research should prioritize the development of more efficient and environmentally benign synthetic pathways to 2-Aminododecane-1,3-diol. Key areas of exploration include:

Biocatalysis: The use of enzymes, such as aldolases and transaminases, offers a promising green alternative to traditional chemical synthesis. semanticscholar.org A three-component stereoselective enzymatic synthesis of amino-diols has been demonstrated, which could be adapted for the production of this compound. semanticscholar.org This approach offers mild reaction conditions and high stereoselectivity, reducing the need for hazardous reagents and solvents. semanticscholar.org

Solvent-Free and Catalysis-Free Reactions: Investigations into performing reactions in the absence of solvents and catalysts have shown high yields and regioselectivity for the synthesis of related compounds. researchgate.net Applying these "green" reaction conditions to the synthesis of this compound could significantly improve the environmental footprint of its production. researchgate.net

Visible-Light Photoredox Catalysis: This modern synthetic tool allows for the decarboxylative coupling of amino acids with carbonyl compounds in water at room temperature. nih.gov Exploring this methodology for the synthesis of this compound could provide a mild and efficient route from readily available starting materials. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., aldolases, transaminases). |

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification. | Optimization of reaction conditions (temperature, pressure) for high yield and purity. |

| Visible-Light Photoredox Catalysis | Use of benign reagents (water), ambient reaction conditions. | Development of suitable photocatalysts and optimization of reaction parameters. |

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involving the amino and diol functionalities of this compound is crucial for optimizing existing synthetic routes and designing novel chemical transformations. Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the stereoselectivity of reactions involving aminodiols. Such studies can help in predicting the outcome of reactions and in the rational design of catalysts.

Kinetic Studies: Experimental kinetic studies can elucidate the rate-determining steps of reactions and provide evidence for proposed mechanisms. This information is essential for optimizing reaction conditions to maximize yield and minimize side products.

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates, providing a deeper understanding of the reaction mechanism.

Advanced Characterization of Biological Interactions and Pathways

Long-chain 2-amino alcohols, as analogues of sphingosine (B13886), are known to exhibit a range of biological activities, including immunosuppressive, anti-inflammatory, and cytotoxic effects. researchgate.net However, the specific biological profile of this compound remains largely unexplored. Future research in this area should include:

Broad-Spectrum Biological Screening: Initial in vitro screening against a diverse panel of cell lines (e.g., cancer cells, immune cells) and pathogens (e.g., bacteria, fungi) is necessary to identify potential therapeutic areas. researchgate.net

Target Identification and Validation: Once a biological activity is identified, further studies will be required to determine the molecular target(s) of this compound. This may involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Pathway Analysis: Elucidating the signaling pathways modulated by this compound is crucial for understanding its mechanism of action. This can be achieved through a combination of molecular biology techniques, including reporter assays, gene expression analysis, and Western blotting. The compound's structural similarity to sphingosine suggests that it may interact with sphingolipid metabolic and signaling pathways. nih.gov

Design and Synthesis of Rationally Designed Analogues for Targeted Research Applications

Based on the information gathered from synthetic, mechanistic, and biological studies, the rational design and synthesis of analogues of this compound can be undertaken to develop compounds with improved potency, selectivity, and pharmacokinetic properties. Key strategies for analogue design include:

Modification of the Alkyl Chain: Varying the length and saturation of the dodecane (B42187) chain can influence the lipophilicity of the molecule and its interaction with biological membranes and protein targets. researchgate.net

Stereochemical Diversification: The synthesis of all possible stereoisomers of this compound and its analogues will be important for understanding the stereochemical requirements for biological activity.

Introduction of Functional Groups: The incorporation of different functional groups onto the carbon backbone or the amino and hydroxyl groups can be used to probe structure-activity relationships and to develop compounds with novel biological activities. For instance, creating constrained analogues, such as those with cyclic structures, can lead to enhanced receptor selectivity, similar to what has been observed with FTY720 analogues. nih.govresearchgate.net

| Analogue Type | Design Rationale | Potential Research Application |

|---|---|---|

| Chain-Modified Analogues | Modulate lipophilicity and membrane interactions. | Probing the role of the lipid tail in biological activity. |

| Stereoisomers | Investigate stereospecificity of biological interactions. | Development of more potent and selective compounds. |

| Functionally-Derivatized Analogues | Introduce new binding motifs or alter physicochemical properties. | Creation of probes for target identification or compounds with novel activities. |

| Constrained Cyclic Analogues | Enhance receptor selectivity and metabolic stability. | Development of selective agonists/antagonists for sphingosine receptors. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.